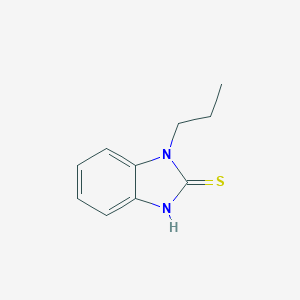

1-propyl-1H-benzimidazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFRACXOYNCLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353845 | |

| Record name | 1-propyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67624-25-3 | |

| Record name | 1-propyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-propyl-1H-benzimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-propyl-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and a full spectroscopic and physical characterization of the target molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the core benzimidazole-2-thiol ring system, followed by the N-alkylation to introduce the propyl group.

Step 1: Synthesis of 1H-benzimidazole-2-thiol

The initial step is the condensation reaction of o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide.[1] This reaction forms the stable 1H-benzimidazole-2-thiol.

Step 2: N-propylation of 1H-benzimidazole-2-thiol

The second step is the alkylation of the synthesized 1H-benzimidazole-2-thiol with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base and a suitable solvent.

Experimental Protocols

Synthesis of 1H-benzimidazole-2-thiol

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL).

-

To this solution, add carbon disulfide (0.1 mol) and o-phenylenediamine (0.1 mol).

-

The reaction mixture is heated to reflux for 3-4 hours.

-

After cooling, the precipitate is filtered, washed with water, and then acidified with dilute acetic acid.

-

The resulting solid, 1H-benzimidazole-2-thiol, is filtered, washed with water, and dried.

Synthesis of this compound

-

To a solution of 1H-benzimidazole-2-thiol (0.05 mol) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (0.06 mol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopropane (0.055 mol) dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or slightly elevated temperature (50-60 °C) for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂S |

| Molecular Weight | 192.28 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Dependent on purity |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.60 | m | 4H | Aromatic protons (C₄-H to C₇-H) |

| ~ 4.10 | t | 2H | N-CH₂-CH₂-CH₃ |

| ~ 1.80 | sextet | 2H | N-CH₂-CH₂-CH₃ |

| ~ 0.95 | t | 3H | N-CH₂-CH₂-CH₃ |

| ~ 12.5 (broad) | s | 1H | N-H (Thione tautomer) |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165.0 | C=S (C₂) |

| ~ 135.0 - 140.0 | Aromatic Quaternary Carbons (C₃ₐ, C₇ₐ) |

| ~ 110.0 - 125.0 | Aromatic CH Carbons (C₄-C₇) |

| ~ 45.0 | N-CH₂-CH₂-CH₃ |

| ~ 22.0 | N-CH₂-CH₂-CH₃ |

| ~ 11.0 | N-CH₂-CH₂-CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2960 - 2850 | Aliphatic C-H stretch |

| ~ 1620 - 1580 | C=N and C=C stretch (aromatic) |

| ~ 1300 - 1200 | C=S stretch |

| ~ 1250 - 1180 | C-N stretch |

Table 4: Mass Spectrometry Data

| m/z Value | Assignment |

| 192.0772 (calculated) | [M]⁺ (Molecular Ion) |

| 149 | [M - C₃H₇]⁺ |

| Other fragments | Consistent with benzimidazole ring fragmentation |

It is important to note that this compound can exist in tautomeric forms (thione and thiol). The spectroscopic data, particularly NMR, may reflect the presence of the predominant tautomer in the given solvent and conditions. The thione form is generally considered to be the more stable tautomer.

References

Spectroscopic Analysis of 1-propyl-1H-benzimidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-propyl-1H-benzimidazole-2-thiol. Due to the limited availability of published experimental data for this specific compound, this document focuses on the predicted spectroscopic characteristics based on analogous compounds and provides detailed, generalized experimental protocols for obtaining the necessary data. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel benzimidazole derivatives.

Predicted Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for the structural elucidation of the title compound, providing detailed information about the hydrogen and carbon framework.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.60 | m | 4H | Ar-H |

| ~ 4.10 - 4.30 | t | 2H | N-CH₂-CH₂-CH₃ |

| ~ 1.70 - 1.90 | m | 2H | N-CH₂-CH₂-CH₃ |

| ~ 0.90 - 1.10 | t | 3H | N-CH₂-CH₂-CH₃ |

| ~ 12.5 (broad) | s | 1H | SH/NH (tautomer) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 175 | C=S (Thione) |

| ~ 130 - 145 | Ar-C (quaternary) |

| ~ 110 - 125 | Ar-CH |

| ~ 45 - 55 | N-CH₂-CH₂-CH₃ |

| ~ 20 - 30 | N-CH₂-CH₂-CH₃ |

| ~ 10 - 15 | N-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will provide information on the functional groups present in the molecule.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Ar C-H stretch |

| ~ 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| ~ 2600 - 2550 | Weak | S-H stretch (Thiol) |

| ~ 1620 - 1600 | Medium | C=N stretch |

| ~ 1480 - 1450 | Medium-Strong | Ar C=C stretch |

| ~ 1300 - 1200 | Strong | C=S stretch (Thione) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular Ion) |

| 163 | [M - C₂H₅]⁺ |

| 149 | [M - C₃H₇]⁺ |

| 118 | [Benzimidazole]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of purified this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Procedure:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an ESI source.

-

Procedure:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

-

The mass range should be set to detect the expected molecular ion (m/z 192).

-

For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

An In-depth Technical Guide to 1-propyl-1H-benzimidazole-2-thiol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 1-propyl-1H-benzimidazole-2-thiol. While specific experimental data for this particular derivative is limited in publicly available literature, this document consolidates known information for the benzimidazole-2-thiol scaffold and closely related analogues. It includes detailed experimental protocols and explores a key mechanism of action associated with this class of compounds, offering valuable insights for researchers in drug discovery and development.

Core Chemical Properties

This compound, a derivative of the versatile benzimidazole pharmacophore, possesses a unique set of physicochemical properties that are foundational to its potential biological activities.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione | [1] |

| CAS Number | 67624-25-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂N₂S | [1][2][3][4] |

| Molecular Weight | 192.28 g/mol | [1][2][3][4] |

| Physical Form | Solid |

Physicochemical Data

Quantitative data on the physicochemical properties of this compound are not extensively reported. The following table includes available data and estimated values based on related compounds.

| Property | Value | Notes |

| Melting Point | Not available | The related compound 1-methyl-1H-benzimidazole-2-thiol has a melting point of 193-197 °C. |

| Boiling Point | Not available | 2-Propyl-1H-benzimidazole has a reported boiling point of 220 °C, though this lacks the thiol group.[4] |

| Solubility | Insoluble in water. Soluble in organic solvents like DMSO and DMF. | Based on the general solubility of benzimidazole-2-thiol.[5] |

| pKa | ~7.5 | Estimated value for the thiol group based on benzimidazole-2-thiol.[5] |

| logP | 3.0178 | Calculated value.[6] |

| Polar Surface Area | 9.4725 Ų | Calculated value.[6] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the alkylation of the parent benzimidazole-2-thiol. Below is a representative experimental protocol.

Synthesis Protocol: N-Alkylation of 1H-benzimidazole-2-thiol

This protocol describes a general method for the N-alkylation of a benzimidazole-2-thione, which can be adapted for the synthesis of this compound.

Materials:

-

1H-benzimidazole-2(3H)-thione

-

1-Bromopropane

-

Triethylamine

-

Ethanol

-

Water

Procedure:

-

A mixture of 1H-benzo[d]imidazole-2(3H)-thione (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

Triethylamine (1 equivalent) is added to the mixture, and the solution is refluxed for 1 hour.[7]

-

1-Bromopropane (1 equivalent) is then added to the reaction mixture.

-

The mixture is heated under reflux for an additional 5 hours.[7]

-

After the reaction is complete, the ethanol is removed under reduced pressure.

-

Water is added to the residue, and the mixture is stirred.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.[7]

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the benzimidazole and thiol/thione functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2960-2850 | Aliphatic C-H stretching (propyl group) |

| ~2550 | S-H stretching (thiol tautomer, may be weak or absent) |

| ~1620 | C=N stretching |

| ~1500, 1450 | Aromatic C=C stretching |

| ~1200 | C=S stretching (thione tautomer) |

The presence of a band around 2550 cm⁻¹ would indicate the presence of the thiol tautomer, while a strong band around 1200 cm⁻¹ is characteristic of the thione form.[8]

3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | N-H proton (if tautomerism occurs) or S-H proton |

| ~7.1-7.5 | Multiplet | 4H | Aromatic protons of the benzimidazole ring |

| ~4.1 | Triplet | 2H | N-CH₂-CH₂-CH₃ |

| ~1.7 | Sextet | 2H | N-CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₃ |

3.2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon framework:

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=S (thione carbon) |

| ~130-140 | Aromatic quaternary carbons |

| ~110-125 | Aromatic CH carbons |

| ~45 | N-CH₂-CH₂-CH₃ |

| ~22 | N-CH₂-CH₂-CH₃ |

| ~11 | N-CH₂-CH₂-CH₃ |

3.2.4. Mass Spectrometry (MS)

Electron impact mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 192, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the propyl group and fragmentation of the benzimidazole ring.[9]

Biological Activity and Mechanism of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiproliferative and antimicrobial effects.[2][10] A prominent mechanism of action for many benzimidazole-based compounds is the inhibition of tubulin polymerization.[6][11][12]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell structure.[13] The disruption of microtubule dynamics is a validated and effective strategy in cancer chemotherapy.[13]

Benzimidazole derivatives can bind to the colchicine-binding site on β-tubulin.[1][13] This binding event induces a conformational change in the tubulin dimer, which prevents its incorporation into the growing microtubule polymer. This leads to the inhibition of microtubule formation, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase and apoptosis (programmed cell death).[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Propyl-1H-benzoimidazole-2-thiol (CAS 67624-25-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for CAS number 67624-25-3. This guide provides a comprehensive overview of its known properties and draws upon literature for closely related benzimidazole-2-thione derivatives to discuss synthesis, potential biological activities, and hypothetical mechanisms of action.

Core Properties of 1-Propyl-1H-benzoimidazole-2-thiol

1-Propyl-1H-benzoimidazole-2-thiol, also known as 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione, is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs. The addition of a propyl group at the N-1 position and a thione group at the C-2 position defines the specific properties and potential biological activities of this molecule.

Chemical and Physical Data

The following table summarizes the key quantitative data for CAS number 67624-25-3.

| Property | Value | Source |

| CAS Number | 67624-25-3 | [1] |

| Molecular Formula | C₁₀H₁₂N₂S | [1] |

| Molecular Weight | 192.28 g/mol | [1] |

| IUPAC Name | 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione | N/A |

| Synonyms | 1-Propyl-1H-benzoimidazole-2-thiol, 1-propylbenzimidazoline-2-thione | [2][3] |

| Density | 1.23 g/cm³ | N/A |

| Boiling Point | 299.1 °C at 760 mmHg | N/A |

| Flash Point | 134.7 °C | N/A |

Synthesis and Experimental Protocols

Representative Experimental Protocol: N-Alkylation of 1H-benzoimidazole-2-thione

This protocol describes a general procedure for the synthesis of N-alkylated benzimidazole-2-thiones.

Materials:

-

1H-benzoimidazole-2-thione

-

1-Bromopropane (or other suitable propyl halide)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Column chromatography setup (if necessary)

-

Standard laboratory glassware

Procedure:

-

To a solution of 1H-benzoimidazole-2-thione (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

-

Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash them with a small amount of the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in ethyl acetate and wash it with deionized water in a separatory funnel to remove any remaining inorganic impurities.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude 1-Propyl-1H-benzoimidazole-2-thiol.

-

If necessary, purify the product further by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

Literature Review of Biological Activities

Direct biological studies on 1-Propyl-1H-benzoimidazole-2-thiol are scarce in the public domain. However, the broader class of N-alkylated benzimidazole derivatives has been extensively investigated for a variety of pharmacological activities.

N-alkylated benzimidazoles have shown promise as:

-

Antibacterial and Antifungal Agents: Several studies have reported the synthesis of series of 1-alkyl-benzimidazolone/thione derivatives and their evaluation against various bacterial and fungal strains. The nature of the alkyl substituent at the N-1 position has been shown to influence the antimicrobial activity.

-

Antiviral Agents: Notably, certain N-substituted benzimidazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus (HIV). The benzimidazole core mimics the purine bases of nucleotides, allowing it to interact with the active site of the reverse transcriptase enzyme.

-

Antiproliferative Agents: The benzimidazole scaffold is present in several anticancer drugs. N-alkylated derivatives have been explored for their potential to inhibit cancer cell growth through various mechanisms.

Potential Signaling Pathways

Given the documented anti-HIV activity of some N-substituted benzimidazoles, a plausible, though hypothetical, mechanism of action for 1-Propyl-1H-benzoimidazole-2-thiol could be the inhibition of HIV reverse transcriptase.

Hypothetical Signaling Pathway: Inhibition of HIV Reverse Transcriptase

The following diagram illustrates the potential mechanism by which an N-substituted benzimidazole derivative could act as a non-nucleoside reverse transcriptase inhibitor.

Pathway Description: HIV, a retrovirus, utilizes the enzyme reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the synthesis of viral DNA and thereby halts the viral replication cycle. It is plausible that 1-Propyl-1H-benzoimidazole-2-thiol, as an N-substituted benzimidazole, could adopt a conformation that allows it to bind to this allosteric pocket, although this would require experimental validation.

Conclusion

1-Propyl-1H-benzoimidazole-2-thiol (CAS 67624-25-3) is a member of the pharmacologically significant benzimidazole family. While its specific biological activities and mechanisms of action are not well-documented in the available literature, its structural similarity to other N-alkylated benzimidazoles suggests potential for antimicrobial, antiviral, and antiproliferative properties. The representative synthetic protocols and hypothetical mechanisms of action presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds. Further experimental studies are necessary to fully elucidate the pharmacological profile of 1-Propyl-1H-benzoimidazole-2-thiol.

References

The Pharmacological Potential of 1-Propyl-1H-benzimidazole-2-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, recognized for its privileged structure that allows for diverse biological activities.[1] Among the myriad of its derivatives, those originating from 1-propyl-1H-benzimidazole-2-thiol have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these derivatives, with a focus on their antimicrobial and anticancer properties.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, serves as the foundation for the development of a wide array of derivatives. While specific literature detailing the synthesis of the 1-propyl variant is not abundant, the general synthesis of 1H-benzimidazole-2-thiols is well-established and typically involves the reaction of the corresponding o-phenylenediamine with carbon disulfide in an alcoholic solution of potassium hydroxide. Subsequent N-alkylation with a propyl halide would yield the desired this compound.

A notable synthetic pathway for creating derivatives from this core involves the preparation of carbohydrazides. For instance, the synthesis of N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides has been reported, starting from the corresponding ester, which is then treated with hydrazine hydrate to form the hydrazide. This intermediate subsequently reacts with various aromatic aldehydes to yield the final Schiff base derivatives.

Biological Activities

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

The antimicrobial efficacy of these compounds has been evaluated against a range of bacterial and fungal strains. The mechanism of action for benzimidazole-based antimicrobials is often attributed to their ability to inhibit crucial cellular processes in microorganisms.[1]

A study by Vasantha et al. (2015) investigated the antimicrobial activity of a series of N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides. The results, summarized in the table below, indicate promising activity against various pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial and Fungal Strains

| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | A. niger (µg/mL) | C. albicans (µg/mL) |

| Standard (Ciprofloxacin) | 6.25 | 6.25 | 6.25 | 6.25 | - | - |

| Standard (Fluconazole) | - | - | - | - | 12.5 | 12.5 |

| Derivative 1 | 12.5 | 25 | 25 | 50 | 25 | 50 |

| Derivative 2 | 25 | 12.5 | 50 | 25 | 50 | 25 |

| Derivative 3 | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 12.5 |

Data extracted from Vasantha et al., 2015. Note: Specific derivative structures are detailed in the original publication.

Anticancer Activity

Benzimidazole derivatives are known to exhibit anticancer properties through various mechanisms, including the disruption of microtubule polymerization and the inhibition of key enzymes involved in cancer cell proliferation. While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, the broader class of benzimidazole-2-thiol derivatives has shown significant cytotoxic effects against various cancer cell lines. Further research is warranted to specifically quantify the anticancer potential of the 1-propyl substituted series.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N'-arylidene-2-(substituted phenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides

-

Synthesis of the Ester: The appropriately substituted o-phenylenediamine is reacted with the corresponding substituted benzoic acid in the presence of a condensing agent to yield the 2-(substituted phenyl)-1H-benzo[d]imidazole intermediate. This is followed by N-propylation using propyl halide and subsequent esterification of the 5-carboxylic acid group.

-

Formation of the Hydrazide: The synthesized ester is refluxed with an excess of hydrazine hydrate in a suitable solvent such as ethanol for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazide is filtered, washed, and dried.

-

Synthesis of Schiff Bases (Final Derivatives): The carbohydrazide is dissolved in a suitable solvent like glacial acetic acid, and an equimolar amount of the desired aromatic aldehyde is added. The mixture is then refluxed for a specified period. After cooling, the product is poured into ice-cold water, and the resulting solid is filtered, washed, and recrystallized to obtain the pure N'-arylidene derivative.

Antimicrobial Screening: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.

-

Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated for 24 hours for bacteria and 48 hours for fungi at their respective optimal temperatures.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizing Methodologies

To further elucidate the experimental processes, the following diagrams created using the DOT language provide a clear visual representation of the workflows.

Caption: General synthesis workflow for this compound derivatives.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

The derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. The available data indicates their potential as effective antimicrobial agents. However, to fully realize their therapeutic utility, further in-depth studies are required. Specifically, comprehensive investigations into their anticancer activities, including the determination of IC50 values against a broad panel of cancer cell lines, are crucial. Elucidating the precise mechanisms of action and identifying the specific cellular targets and signaling pathways involved will be instrumental in optimizing their structure for enhanced potency and selectivity. This will pave the way for the rational design of new, more effective drugs based on the this compound core structure.

References

Speculative Mechanism of Action: 1-Propyl-1H-benzimidazole-2-thiol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-benzimidazole-2-thiol is a heterocyclic organic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action for this particular derivative is limited in publicly available literature, this guide synthesizes information from studies on analogous benzimidazole-2-thiol and N-alkylated benzimidazole compounds to speculate on its potential biological activities and molecular targets. Drawing parallels from structurally related molecules, we will explore potential antimicrobial, anti-inflammatory, and anticancer mechanisms. This document aims to provide a foundational understanding for researchers and professionals in drug development by presenting potential mechanisms, proposing experimental protocols to test these hypotheses, and offering a framework for future investigation.

Introduction

Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets.[1][2] The benzimidazole core, a fusion of benzene and imidazole rings, offers a versatile platform for chemical modification, with substitutions at the N-1 and C-2 positions significantly influencing the pharmacological profile.[3] The presence of a thiol group at the C-2 position and a propyl group at the N-1 position in this compound suggests the potential for a range of biological activities, which will be the focus of this speculative guide.

Speculative Mechanisms of Action

Based on the known activities of structurally similar benzimidazole derivatives, the mechanism of action for this compound can be hypothesized across several therapeutic areas.

Antimicrobial Activity

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents. The mechanism of action for benzimidazole-2-thiol derivatives against bacteria and fungi is likely multifaceted.

-

Inhibition of Ergosterol Biosynthesis: In fungi, benzimidazoles are known to interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The thiol group in the target compound could potentially interact with enzymes in this pathway.

-

Disruption of Microbial Metabolism: The structural similarity to purines may allow the compound to interfere with nucleic acid synthesis or other metabolic pathways essential for microbial survival.

-

Influence of N-1 Alkyl Group: Studies on other 1-alkyl-benzimidazole derivatives have shown that the nature and size of the alkyl group can impact antimicrobial potency, with increased lipophilicity potentially enhancing cell wall penetration.[4]

Anti-inflammatory Activity

Several benzimidazole derivatives exhibit anti-inflammatory properties, often attributed to the inhibition of key enzymes in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3] The benzimidazole core can act as a scaffold to position substituents that interact with the active site of COX enzymes.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is a significant area of research, with several proposed mechanisms of action.

-

Tubulin Polymerization Inhibition: A prominent mechanism for many anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The N-1 propyl group might influence the binding affinity to the colchicine-binding site on tubulin.

-

Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase.

-

DNA Alkylation and Intercalation: Some benzimidazole derivatives, like bendamustine, function as DNA alkylating agents, causing DNA damage and inducing apoptosis.[2]

Data Presentation

| Biological Activity | Assay Type | Target/Organism | Metric | Value (µM) |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | MIC | 15.6 |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | MIC | 31.2 | |

| Minimum Inhibitory Concentration (MIC) | Candida albicans | MIC | 12.5 | |

| Anti-inflammatory | Cyclooxygenase (COX-2) Inhibition Assay | Human recombinant COX-2 | IC50 | 8.5 |

| Anticancer | MTT Cell Proliferation Assay | Human breast cancer cell line (MCF-7) | IC50 | 5.2 |

| Tubulin Polymerization Assay | Bovine brain tubulin | IC50 | 2.1 |

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro experiments are proposed.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Methodology: The broth microdilution method is a standard procedure.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be utilized.

-

Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol.

-

Prepare a reaction mixture containing arachidonic acid (substrate) and a colorimetric or fluorometric probe in a 96-well plate.

-

Add various concentrations of this compound to the wells.

-

Initiate the reaction by adding the respective COX enzyme.

-

Include a known COX inhibitor as a positive control and a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for a specified time.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Anticancer Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

To further illustrate the speculative mechanisms and experimental workflows, the following diagrams are provided.

References

- 1. [Studies on 2-benzimidazolethiol derivatives. V. Structure-activity relationship on analgesic action of 1-(dialkylamino-alkyl)-2-(p-ethoxyphenylthio)benzimidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]

- 4. Synthesis and antimicrobial activity of some new 1-alkyl-2-alkylthio-1,2,4-triazolobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of N-Substituted Benzimidazole-2-thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of N-substituted benzimidazole-2-thiols, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for structure-activity relationship (SAR) studies and rational drug design. This document summarizes key crystallographic data, details experimental protocols for their determination, and visualizes a representative synthetic workflow.

Core Crystallographic Data of N-Substituted Benzimidazole Derivatives

The following tables present a compilation of crystallographic data for representative N-substituted benzimidazole-2-thiol derivatives and related structures, offering a comparative overview of their solid-state conformations.

Table 1: Crystal and Experimental Data for Selected Benzimidazole-2-thione Derivatives [1][2]

| Parameter | Compound 8 (2-(butylthio)-1H-benzo[d]imidazole) | Compound 9 (3,4-dihydro-2H-[1][3]thiazino[3,2-a]benzimidazole) |

| Formula | C11H14N2S | C10H10N2S |

| Formula Weight | 206.31 | 190.26 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P21/c |

| a (Å) | 8.163(3) | 9.123(2) |

| b (Å) | 15.623(4) | 10.327(2) |

| c (Å) | 17.134(5) | 10.038(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 102.78(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 2184.1(12) | 922.0(3) |

| Z | 8 | 4 |

| Calculated Density (g/cm³) | 1.254 | 1.371 |

| Absorption Coefficient (mm⁻¹) | 0.27 | 0.30 |

| F(000) | 880 | 400 |

Table 2: Selected Geometric Parameters (Å, °) for 2-(butylthio)-1H-benzo[d]imidazole (Compound 8) [1][2]

| Bond/Angle | Length (Å) / Angle (°) |

| S1-C7 | 1.761(2) |

| S1-C8 | 1.815(3) |

| N1-C7 | 1.321(3) |

| N1-C1 | 1.391(3) |

| N2-C7 | 1.353(3) |

| N2-C6 | 1.385(3) |

| C7-N1-C1 | 110.1(2) |

| C7-N2-C6 | 108.9(2) |

| N1-C7-N2 | 110.2(2) |

| N1-C7-S1 | 125.6(2) |

| N2-C7-S1 | 124.2(2) |

Table 3: Hydrogen-Bond Geometry (Å, °) for 2-(butylthio)-1H-benzo[d]imidazole (Compound 8) [1][2]

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

| N2–H2···N1 | 0.86 | 2.19 | 3.003(3) | 157.0 |

Experimental Protocols

The determination of the crystal structures of N-substituted benzimidazole-2-thiols involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of N-Substituted Benzimidazole-2-thiols

A general and widely employed method for the synthesis of N-substituted benzimidazole-2-thiols involves the alkylation of the parent 1H-benzo[d]imidazole-2(3H)-thione. A representative procedure is as follows:

-

Starting Material Preparation : 1H-benzo[d]imidazole-2(3H)-thione is often synthesized by reacting o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide.[4]

-

Alkylation/Aralkylation : The 1H-benzo[d]imidazole-2(3H)-thione is dissolved in a suitable organic solvent, such as acetone or ethanol.[2]

-

A base, typically triethylamine or potassium carbonate, is added to the mixture to facilitate the deprotonation of the thiol or amine group.[2]

-

The appropriate alkylating or aralkylating agent (e.g., 1-bromobutane or benzyl chloride) is added to the reaction mixture.[2]

-

The mixture is typically stirred and heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

-

Work-up and Purification : After cooling, the reaction mixture is filtered. Water is often added to the filtrate to precipitate the crude product. The resulting solid is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure N-substituted benzimidazole-2-thiol derivative.[2]

Crystallization

Single crystals suitable for X-ray diffraction are paramount for structural elucidation. A common technique for growing high-quality crystals is slow evaporation:

-

The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, dichloromethane) to create a saturated or near-saturated solution.[3]

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of the compound will form.

Single-Crystal X-ray Diffraction

The determination of the molecular and crystal structure is performed using single-crystal X-ray diffraction.

-

Crystal Mounting : A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a controlled temperature (e.g., 296 K). A monochromatic X-ray source (e.g., Mo Kα radiation) is used.

-

Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and structural analysis of N-substituted benzimidazole-2-thiols.

References

Tautomeric Equilibrium of 1-propyl-1H-benzimidazole-2-thiol: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intricately linked to the subtle dynamics of tautomeric equilibria. This technical guide provides an in-depth analysis of the thione-thiol tautomerism in 1-propyl-1H-benzimidazole-2-thiol. While this specific derivative is not extensively documented, a comprehensive understanding can be constructed from foundational principles and detailed studies of the parent compound, 2-mercaptobenzimidazole, and its N-alkylated analogs. This document outlines the structural characteristics of the tautomers, the position of the equilibrium, and the critical experimental and computational methodologies employed for its characterization. Quantitative data from related compounds are summarized, and detailed protocols are provided to facilitate further research in this area, which is crucial for rational drug design and development.

Introduction: The Significance of Tautomerism

Benzimidazole-based structures are integral to numerous pharmaceutical agents due to their structural similarity to naturally occurring purines.[1] The 2-mercaptobenzimidazole scaffold is of particular interest, as it exhibits a dynamic equilibrium between two tautomeric forms: the thione form (1-propyl-1,3-dihydro-2H-benzimidazole-2-thione) and the thiol form (this compound).

This phenomenon, known as prototropy, involves the migration of a proton between the nitrogen and sulfur atoms. The prevalence of one tautomer over the other can profoundly impact a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capability, and steric profile. Consequently, the tautomeric state dictates the molecule's binding affinity to biological targets like enzymes and receptors, making a thorough understanding of this equilibrium essential for drug development professionals.[2]

For this compound, the substitution at the N1 position precludes the annular tautomerism seen in the parent compound, simplifying the system to the exocyclic thione-thiol equilibrium. Overwhelming evidence from spectroscopic, crystallographic, and computational studies on analogous compounds indicates that the thione form is the predominant and more stable tautomer in both solution and the solid state.[1][2][3]

The Thione-Thiol Equilibrium

The tautomeric equilibrium for this compound involves the interconversion between the thione and thiol isomers. The propyl group remains fixed at the N1 position.

The equilibrium lies significantly towards the thione form due to the greater thermodynamic stability associated with the C=S double bond and the aromaticity of the benzimidazole ring system in this configuration.

Quantitative Analysis of Tautomeric Stability

| Compound | Method | Parameter | Value (Thione vs. Thiol) | Predominant Form | Reference |

| 2-Mercaptobenzimidazole | DFT (B3LYP) | ΔG | Thione is more stable by 51–55 kJ/mol⁻¹ | Thione | |

| 1-Methyl-benzimidazole-2-thione | DFT (B3LYP/6-311++G**) | Relative Energy | Thione is the most stable tautomer | Thione | |

| 5(6)-Substituted benzimidazole-2-thiones | Semi-empirical (AM1, PM3) | KT | Equilibrium constants favor thione forms | Thione | [4] |

Table 1: Summary of Quantitative Data on Tautomer Stability

Experimental Characterization Protocols

Determining the predominant tautomeric form and quantifying the equilibrium requires a multi-faceted approach, employing various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[3]

-

Protocol:

-

Sample Preparation: Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube. DMSO-d6 is often preferred as it can slow down proton exchange rates.[5]

-

Acquisition: Record 1H and 13C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

-

Key Indicators:

-

1H NMR: The thione tautomer will show a characteristic N-H proton signal (typically a broad singlet) at a downfield chemical shift (e.g., ~12-13 ppm), which disappears upon D2O exchange. The thiol form would show a distinct S-H proton signal at a different chemical shift.

-

13C NMR: The most indicative signal is the C2 carbon. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates at a significantly downfield position (e.g., >165 ppm). In the thiol form, it is an sp2 carbon attached to S and N, appearing at a more upfield position.[2][3] The chemical shifts of the aromatic C4/C7 carbons can also be used to quantitatively assess the tautomeric ratio by comparing them to locked N-methyl and S-methyl reference compounds.[3]

-

-

Variable-Temperature (VT) NMR: To study the dynamics of the equilibrium, record spectra at various temperatures. A coalescence of signals at higher temperatures can indicate a rapid interconversion between tautomers and can be used to calculate the free energy of activation (ΔG‡) for the process.[6]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides electronic transition information that differs between the two tautomers.

-

Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Acquisition: Record the absorption spectrum over a range of approximately 200-500 nm using a spectrophotometer.

-

Key Indicators:

-

Thione Form: Exhibits a characteristic absorption band at a longer wavelength (typically 300-400 nm) corresponding to the n→π* electronic transition of the C=S chromophore.

-

Thiol Form: Shows absorption bands at shorter wavelengths (typically <300 nm) corresponding to π→π* transitions within the aromatic system.[7] The dominance of the long-wavelength absorption band is strong evidence for the prevalence of the thione tautomer.

-

-

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in the molecule.

-

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for solid-state analysis. For solution studies, use an appropriate IR-transparent solvent and cell.

-

Acquisition: Record the spectrum over the range of 4000-400 cm-1.

-

Key Indicators:

-

Thione Form: The presence of a strong absorption band in the region of 1200-1050 cm-1 is characteristic of the C=S stretching vibration. The N-H stretching vibration appears as a broad band around 3100-3000 cm-1.

-

Thiol Form: The absence of the C=S band and the appearance of a weak S-H stretching band (around 2600-2550 cm-1) would indicate the thiol form. The absence of the S-H band in experimental spectra is a key confirmation of the thione structure.

-

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric structure in the solid state.

-

Protocol:

-

Crystal Growth: Grow suitable single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

-

Key Indicators: The refined structure will precisely locate all atoms, including the hydrogen on the N3 nitrogen (thione) or the sulfur atom (thiol). Bond length analysis will confirm the presence of a C=S double bond (shorter) or a C-S single bond (longer), definitively identifying the tautomer present in the crystal lattice. For virtually all 2-mercaptobenzimidazole derivatives studied, X-ray crystallography confirms the thione structure.[2]

-

Computational Chemistry Protocols

Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable for corroborating experimental findings and providing deeper energetic insights.

-

Protocol:

-

Structure Optimization:

-

Build the initial 3D structures of both the thione and thiol tautomers of this compound.

-

Perform full geometry optimization for both tautomers in the gas phase using a reliable DFT functional and basis set, such as B3LYP/6-311++G(d,p).[8]

-

-

Energy Calculation:

-

Calculate the single-point electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies (G) for the optimized structures at the same level of theory. The difference in Gibbs free energy (ΔG) will indicate the relative stability of the tautomers.

-

To account for solvent effects, repeat the calculations using an implicit solvation model like the Polarizable Continuum Model (PCM).

-

-

Spectroscopic Prediction:

-

Perform frequency calculations to predict the IR spectra and confirm that the optimized structures are true minima (no imaginary frequencies).

-

Calculate NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method to compare with experimental data.[9]

-

Simulate the UV-Vis spectrum using Time-Dependent DFT (TD-DFT) to predict electronic transition energies and oscillator strengths.

-

-

Conclusion

References

- 1. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical calculations, both energies and chemical shifts [e-spacio.uned.es]

- 9. beilstein-journals.org [beilstein-journals.org]

Solubility of 1-propyl-1H-benzimidazole-2-thiol in different solvents

An In-depth Technical Guide to the Solubility of 1-propyl-1H-benzimidazole-2-thiol in Different Solvents

For the Attention Of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the solubility characteristics of this compound. It is important to note that a thorough literature search did not yield specific quantitative solubility data for this particular compound. Therefore, this guide presents qualitative solubility information for the parent compound, 2-mercaptobenzimidazole, as a reference, along with a standardized experimental protocol for determining solubility.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration in drug development. Understanding the solubility of this compound in various solvents is essential for its effective use in research and pharmaceutical applications.

Predicted Solubility Profile

While quantitative data is not available, the solubility of this compound can be inferred from the known solubility of its parent compound, 2-mercaptobenzimidazole, and the influence of the N-propyl substituent. The introduction of a non-polar propyl group is expected to increase the compound's affinity for less polar organic solvents.

Data Presentation: Qualitative Solubility of 2-Mercaptobenzimidazole

The following table summarizes the qualitative solubility of the parent compound, 2-mercaptobenzimidazole. This information can serve as a foundational guide for solvent selection for this compound, with the expectation of enhanced solubility in organic solvents due to the propyl group.

| Solvent Class | Specific Solvent | Qualitative Solubility of 2-Mercaptobenzimidazole | Expected Influence of N-Propyl Group on Solubility |

| Aqueous | Water | Insoluble (<0.1 g/100 mL at 23.5°C)[1][2] | Likely to remain insoluble or have very low solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Expected to be readily soluble |

| Dimethylformamide (DMF) | Soluble | Expected to be readily soluble | |

| Alcohols | Ethanol | Soluble[1] | Expected to be soluble |

| Methanol | Soluble | Expected to be soluble | |

| Ketones | Acetone | Soluble[1] | Expected to be soluble |

| Esters | Ethyl Acetate | Soluble[1] | Expected to be soluble |

| Halogenated | Dichloromethane | Insoluble[1] | May show increased solubility |

| Chloroform | Insoluble[1] | May show increased solubility | |

| Aromatic | Benzene | Insoluble[1] | May show increased solubility |

| Ethers | Diethyl Ether | Insoluble[1] | May show increased solubility |

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][4]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary. For aqueous solubility, prepare buffer solutions to the desired pH.

-

Addition of Solute: Add an excess amount of solid this compound to a known volume or weight of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Equilibration: Place the sealed containers in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Synthesis Protocol for 1-propyl-1H-benzimidazole-2-thiol: An Application Note

Introduction

1-propyl-1H-benzimidazole-2-thiol is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides a detailed two-step synthesis protocol for this compound, intended for researchers, scientists, and professionals in the field of drug development. The synthesis involves the initial preparation of 2-mercaptobenzimidazole from o-phenylenediamine and carbon disulfide, followed by the selective N-alkylation of the benzimidazole ring with 1-bromopropane.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main steps:

-

Synthesis of 2-Mercaptobenzimidazole:

-

Synthesis of this compound:

Experimental Protocols

Step 1: Synthesis of 2-Mercaptobenzimidazole

This procedure outlines the synthesis of the precursor molecule, 2-mercaptobenzimidazole.

Materials and Equipment:

-

o-Phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Glacial acetic acid

-

Activated charcoal

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

In a 500 mL round-bottom flask, a mixture of 10.8 g (0.1 mole) of o-phenylenediamine, 5.6 g (0.1 mole) of potassium hydroxide, 100 mL of 95% ethanol, and 15 mL of water is prepared.

-

To this stirred mixture, 7.6 g (6.1 mL, 0.1 mole) of carbon disulfide is added.

-

The reaction mixture is heated under reflux for 3 hours.

-

After the reflux period, 1.5 g of activated charcoal is cautiously added to the hot mixture, and heating is continued for an additional 10 minutes.

-

The hot solution is filtered to remove the charcoal.

-

The filtrate is then heated to 60-70 °C, and 100 mL of warm water is added.

-

The mixture is acidified by the dropwise addition of dilute acetic acid with continuous stirring until the precipitation of 2-mercaptobenzimidazole is complete.

-

The white crystalline product is collected by filtration using a Büchner funnel, washed with water, and dried in an oven at 40-50 °C.

-

The crude product can be recrystallized from ethanol to obtain a purified product.

Step 2: Synthesis of this compound

This protocol details the N-alkylation of 2-mercaptobenzimidazole to yield the final product.

Materials and Equipment:

-

2-Mercaptobenzimidazole (from Step 1)

-

1-Bromopropane

-

Sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

-

Chromatography column (if necessary)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-mercaptobenzimidazole (0.01 mol) in absolute ethanol.

-

Add an equimolar amount of sodium hydroxide (0.01 mol) to the solution and stir until it dissolves to form the sodium salt of 2-mercaptobenzimidazole.

-

To this solution, add 1-bromopropane (0.011 mol, a slight excess) dropwise.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Step 1: 2-Mercaptobenzimidazole | ||

| o-Phenylenediamine (molar quantity) | 0.1 mol | [Internal Protocol] |

| Carbon disulfide (molar quantity) | 0.1 mol | [Internal Protocol] |

| Potassium hydroxide (molar quantity) | 0.1 mol | [Internal Protocol] |

| Reaction Time | 3 hours | [Internal Protocol] |

| Typical Yield | 85-95% | [Internal Protocol] |

| Melting Point | 302-304 °C | [Internal Protocol] |

| Step 2: this compound | ||

| 2-Mercaptobenzimidazole (molar quantity) | 0.01 mol | [Internal Protocol] |

| 1-Bromopropane (molar quantity) | 0.011 mol | [Internal Protocol] |

| Sodium hydroxide (molar quantity) | 0.01 mol | [Internal Protocol] |

| Reaction Time | 4-6 hours | [Internal Protocol] |

| Product: this compound | ||

| Molecular Formula | C₁₀H₁₂N₂S | [1][2] |

| Molecular Weight | 192.28 g/mol | [1][2] |

| CAS Number | 67624-25-3 | [1][2] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway (Hypothetical Application)

While the direct signaling pathway modulation by this compound is a subject for further research, many benzimidazole derivatives are known to interact with various biological targets. For instance, some act as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a benzimidazole derivative might exert its effect.

References

Alkylation of 1H-benzimidazole-2-thiol with Propyl Bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the S-alkylation of 1H-benzimidazole-2-thiol using propyl bromide. This reaction is a fundamental step in the synthesis of various biologically active compounds, leveraging the versatile benzimidazole scaffold.

Application Notes

1H-benzimidazole-2-thiol and its derivatives are significant in medicinal chemistry due to their wide range of pharmacological activities. The sulfur atom at the C2 position is a prime site for modification, allowing for the synthesis of diverse compound libraries. The alkylation of this thiol group with propyl bromide yields 2-(propylthio)-1H-benzimidazole, a key intermediate for various applications.

The resulting 2-alkylthio-benzimidazole scaffold is a core structure in numerous compounds investigated for various therapeutic effects. For instance, derivatives of 2-(propylthio)-1H-benzimidazole have been explored for their potential as proton pump inhibitors, similar to commercially successful drugs that also feature a substituted benzimidazole core. The introduction of the propylthio group can modulate the compound's lipophilicity and steric profile, which in turn can influence its pharmacokinetic and pharmacodynamic properties. Researchers in drug development often utilize this reaction as an initial step to create novel molecules for screening in antiviral, antifungal, and anticancer assays.

Experimental Protocol: Synthesis of 2-(propylthio)-1H-benzimidazole

This protocol details the synthesis of 2-(propylthio)-1H-benzimidazole via the S-alkylation of 1H-benzimidazole-2-thiol with propyl bromide.

Materials:

-

1H-benzimidazole-2-thiol

-

Propyl bromide (1-bromopropane)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1H-benzimidazole-2-thiol (1 equivalent) in a suitable solvent such as acetone or DMF.

-

Base Addition: Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.1 equivalents), to the solution. The base acts as a proton acceptor, facilitating the formation of the thiolate anion.

-

Alkylation: To the stirred suspension, add propyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction Condition: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, for instance, ~56°C for acetone) and maintain it for a period of 2-6 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 2-(propylthio)-1H-benzimidazole.

Experimental Data

The following table summarizes typical quantitative data for the alkylation of 1H-benzimidazole-2-thiol with propyl bromide under different conditions.

| Base | Solvent | Temperature | Reaction Time | Yield (%) |

| Potassium Carbonate | Acetone | Reflux (~56 °C) | 4-6 hours | ~85-95% |

| Sodium Hydroxide | DMF | Room Temperature | 2-4 hours | ~90-98% |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(propylthio)-1H-benzimidazole.

Application Notes and Protocols: 1-propyl-1H-benzimidazole-2-thiol as a Corrosion Inhibitor for Steel

Authored for: Researchers, scientists, and drug development professionals.